Dihydroabietyl alcohol

Description

Origin and Structural Context within Abietane (B96969) Diterpenoids

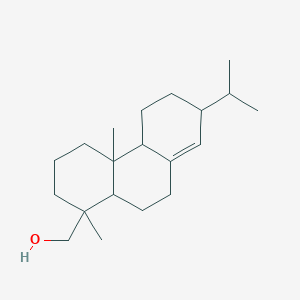

Dihydroabietyl alcohol's chemical lineage is rooted in the abietane family of diterpenoids. wikipedia.org Diterpenoids are a large class of natural products built from four isoprene (B109036) units. The abietanes are characterized by a specific tricyclic carbon skeleton. wikipedia.org

The primary source of dihydroabietyl alcohol is rosin (B192284), which is largely composed of resin acids, with abietic acid being a major component. wikipedia.org Dihydroabietyl alcohol is produced through the chemical modification of these rosin acids, specifically through hydrogenation, which reduces the extent of unsaturation in the molecule. synthomer.com This process converts the carboxylic acid group of abietic acid into a primary alcohol group, yielding hydroabietyl alcohols, including dihydroabietyl alcohol.

Structurally, the compound possesses a saturated tricyclic phenanthrene (B1679779) backbone, which contributes to its stability. ontosight.ai It is part of a group of related compounds that includes abietyl alcohol and tetrahydroabietyl alcohol. Commercial products, such as Abitol™, often contain a mixture of these three alcohols. synthomer.comgoogle.com

Table 1: Physicochemical Properties of Dihydroabietyl Alcohol

| Property | Value |

|---|---|

| Molecular Formula | C20H34O |

| Molecular Weight | 290.5 g/mol |

| IUPAC Name | [(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol |

| CAS Number | 26266-77-3 |

| Appearance | Colorless, tacky, balsamic resin |

Data sourced from multiple references. foreverest.netsynthomer.comnih.gov

Significance as a Platform Molecule for Advanced Synthesis

The chemical structure of dihydroabietyl alcohol, featuring a reactive primary hydroxyl group and a bulky, hydrophobic tricyclic core, makes it a valuable platform molecule for advanced synthesis. ontosight.aiforeverest.net This functionality allows it to serve as a starting material or intermediate for a diverse range of more complex molecules and polymers. ontosight.aiontosight.ai

Researchers have utilized dihydroabietyl alcohol in the synthesis of various derivatives and materials:

Polymer Synthesis: It is a key ingredient in the production of certain polymers. For instance, it can be reacted with diisocyanates to form polyurethane resins. google.comontosight.ai It is also used in the formulation of complex polymers derived from tall oil, where it is combined with anhydrides like maleic and phthalic anhydride (B1165640). ontosight.ai

Ester Derivatives: The hydroxyl group readily undergoes esterification. It can be reacted with phthalic anhydride to create dihydroabietyl alcohol phthalic ester. ontosight.ai Another example is its reaction with acrylic acid or methacrylic acid to form rosin derivative esters that can undergo further polymerization. google.com

Industrial Applications: Its derivatives are found in a variety of industrial products. The tackiness, pale color, and solubility of hydroabietyl alcohols make them useful as resinous plasticizers and tackifiers in adhesives, lacquers, and inks. dormer.comforeverest.netskinsafeproducts.com

The use of this bio-based molecule as a synthetic platform aligns with the growing emphasis on sustainable chemistry, providing a renewable alternative to petroleum-based starting materials for the chemical industry.

Properties

IUPAC Name |

(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMIYUXOBAUKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872370 | |

| Record name | Abiet-8(14)-en-18-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-36-6 | |

| Record name | 1,2,3,4,4a,4b,5,6,7,9,10,10a-Dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroabietyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenanthrenemethanol, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Abiet-8(14)-en-18-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization Strategies and Synthesis of Dihydroabietyl Alcohol Based Compounds

Esterification Reactions

Esterification is a primary method for modifying dihydroabietyl alcohol. The reaction targets the primary hydroxyl group (-CH₂OH), converting it into an ester linkage (-CH₂-O-C=O). This transformation alters the molecule's polarity, viscosity, and reactivity, making the resulting compounds suitable for diverse industrial applications. Common methods include reaction with acyl chlorides, acid anhydrides, or carboxylic acids, often under catalytic conditions. youtube.com

Synthesis of Hydroabietyl Acrylate (B77674) and Related Acrylated Derivatives

Hydroabietyl acrylate is synthesized by reacting dihydroabietyl alcohol with acrylic acid or its derivatives, such as acryloyl chloride. This process introduces a polymerizable acrylate group, transforming the molecule into a monomer. This monomer is valuable in the formulation of polymers for pressure-sensitive adhesives and coatings, where the bulky, hydrophobic abietane (B96969) structure can impart specific properties like tackiness and stability. researchgate.netnih.gov

The synthesis can be achieved through direct esterification with acrylic acid, typically using an acid catalyst and a solvent that allows for the removal of water to drive the reaction to completion. Alternatively, transesterification with a short-chain alkyl acrylate (e.g., methyl acrylate or butyl acrylate) can be employed, often using a catalyst like dialkyl tin oxide. google.comresearchgate.net

A general procedure involves heating dihydroabietyl alcohol with an excess of an alkyl acrylate in the presence of a polymerization inhibitor and a transesterification catalyst. The lower alcohol byproduct is removed by distillation to shift the equilibrium toward the formation of hydroabietyl acrylate.

Table 1: Representative Transesterification for Acrylate Ester Synthesis

| Parameter | Description |

| Reactant A | Dihydroabietyl Alcohol |

| Reactant B | Alkyl Acrylate (e.g., Methyl Acrylate) |

| Catalyst | Transesterification catalyst (e.g., tin-based) |

| Inhibitor | Polymerization inhibitor (e.g., hydroquinone) |

| Solvent | Aromatic hydrocarbon (e.g., Toluene) |

| Temperature | 100-140 °C |

| Process | The reaction mixture is heated, and the low-boiling alcohol byproduct is continuously removed via distillation to drive the reaction forward. |

Formation of Dihydroabietyl Alcohol Phthalic Esters

Dihydroabietyl phthalate (B1215562) is a significant derivative used as a tackifier and plasticizer. It is synthesized through the esterification of dihydroabietyl alcohol with phthalic anhydride (B1165640). epo.orgregulations.gov In this reaction, the hydroxyl group of the alcohol attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring and the formation of a monoester. A subsequent esterification, often at a higher temperature, can lead to the diester if a diol is used, but with the monofunctional dihydroabietyl alcohol, the reaction yields the phthalate monoester.

The resulting dihydroabietyl phthalate combines the rigid, hydrophobic nature of the abietane skeleton with the functionality of the phthalate moiety, making it an effective modifier for adhesive and coating formulations. epo.orgedf.org

Table 2: Synthesis of Dihydroabietyl Alcohol Phthalic Ester

| Component | Role | Example |

| Alcohol | Substrate | Dihydroabietyl Alcohol (Hydroabietyl Alcohol) |

| Acid Source | Reagent | Phthalic Anhydride |

| Catalyst | Optional (for rate enhancement) | Acid catalyst (e.g., p-toluenesulfonic acid) |

| Product | Ester | Dihydroabietyl Phthalate |

| Reaction Type | Esterification | Acylation with acid anhydride |

Preparation of Alkyl Esters of Dehydroabietinol (B132513)

Dehydroabietinol, an aromatic analogue within the abietane family, can also be derivatized through esterification to form alkyl esters. While dehydroabietinol possesses an aromatic ring unlike the saturated ring C of dihydroabietyl alcohol, its primary hydroxyl group is equally available for esterification.

The preparation of its alkyl esters follows standard esterification procedures. For instance, reacting dehydroabietinol with a long-chain fatty acid (or its corresponding acyl chloride) would yield a lipophilic ester. Such modifications can be used to tune the physical properties of the molecule for specific applications. The synthesis can be catalyzed by acids or involve the use of coupling agents to facilitate the reaction with carboxylic acids. google.comnih.gov

Etherification Reactions and Synthesis of Ether Derivatives (e.g., Williamson Ether Synthesis)

Ether derivatives of dihydroabietyl alcohol can be synthesized to create compounds with increased chemical stability compared to their ester counterparts. The most common method for this transformation is the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves a two-step process: first, the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by the reaction of this alkoxide with an organohalide in an SN2 reaction. masterorganicchemistry.comchemistrysteps.com

For dihydroabietyl alcohol, the process begins with its reaction with a strong base, such as sodium hydride (NaH), to form the sodium dihydroabietyl alkoxide. organic-synthesis.com This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form the corresponding ether. This method has been used to prepare methyl ethers of dihydroabietyl alcohol for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS). lsu.edu Furthermore, vinyl ethers of dihydroabietyl alcohol have been synthesized and used in copolymerization. google.com

Table 3: General Protocol for Williamson Ether Synthesis

| Step | Procedure | Reagents | Mechanism |

| 1 | Alkoxide Formation | The alcohol (Dihydroabietyl alcohol) is dissolved in an aprotic solvent (e.g., THF) and treated with a strong base at a low temperature (e.g., 0 °C). | Deprotonation |

| 2 | Nucleophilic Attack | An alkyl halide (e.g., methyl iodide) is added to the alkoxide solution. The mixture is stirred, sometimes with gentle heating, to complete the reaction. | SN2 Substitution |

| 3 | Workup | The reaction is quenched, and the product is extracted, washed, and purified. | Purification |

Modification of the Abietane Skeleton for Functional Analogues

Beyond direct derivatization of the hydroxyl group, the tricyclic abietane skeleton of dihydroabietyl alcohol itself can be chemically modified to produce functional analogues. These transformations aim to introduce new functional groups or alter the ring structure to create novel compounds, often with potential biological or material science applications. researchgate.net

Starting from related abietane structures like dehydroabietic acid, a variety of reactions can be performed. These include electrophilic substitution on the aromatic ring (in aromatic analogues), oxidation of benzylic positions, and rearrangements of the carbocyclic framework. researchgate.netkyoto-u.ac.jp For instance, oxidation reactions can introduce ketone functionalities, while fragmentation reactions can alter the ring structure itself. Although dihydroabietyl alcohol lacks the aromatic ring of dehydroabietic acid, its saturated rings can be functionalized through radical reactions or by using powerful oxidizing agents, albeit with less selectivity. These synthetic studies explore the vast chemical space accessible from the natural abietane core. researchgate.net

Polymerizable Monomer Synthesis from Dihydroabietyl Alcohol

A key application of dihydroabietyl alcohol is its use as a building block for polymers. To achieve this, it must first be converted into a polymerizable monomer. This is typically accomplished by introducing a reactive group, such as a vinyl or acrylate moiety, that can participate in polymerization reactions. google.comgoogle.com.pg

As discussed in section 3.1.1, the synthesis of hydroabietyl acrylate is a direct route to a polymerizable monomer. This acrylate monomer, containing the bulky abietane group, can be homopolymerized or copolymerized with other acrylic or vinyl monomers. scribd.com The resulting polymers often exhibit desirable properties for adhesives, such as high tack and good thermal stability.

Another route is the formation of a vinyl ether derivative, as mentioned in section 3.2. The vinyl ether of dihydroabietyl alcohol can be copolymerized with other monomers to create specialty polymers. google.com Additionally, dihydroabietyl alcohol can act as a chain terminator or modifier in condensation polymerization. For example, it has been used in the synthesis of polyurethane methacrylates, where it controls the molecular weight and introduces the properties of the abietane structure into the final radiation-curable adhesive. researchgate.net

Reaction Mechanisms and Chemical Transformations of Dihydroabietyl Alcohol

Mechanistic Investigations of Primary Alcohol Reactivity

As a primary alcohol, the carbon atom bearing the hydroxyl group in dihydroabietyl alcohol is bonded to only one other carbon atom within its bulky ring structure. This structural feature dictates its preference for certain reaction mechanisms, particularly those that avoid the formation of unstable primary carbocations. study.commasterorganicchemistry.com

The oxidation of dihydroabietyl alcohol involves the removal of hydrogen atoms, one from the hydroxyl group and another from the carbon atom to which it is attached, leading to the formation of a carbonyl group. The extent of oxidation depends on the specific oxidizing agent employed.

Oxidation to Dihydroabietal (Aldehyde): Milder oxidizing agents are used to convert dihydroabietyl alcohol to its corresponding aldehyde, dihydroabietal, without further oxidation to a carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) are suitable for this selective transformation. The mechanism generally involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of a proton from the adjacent carbon, leading to the formation of the C=O double bond. msu.edu

Oxidation to Dihydroabietic Acid (Carboxylic Acid): Stronger oxidizing agents, such as chromic acid (H₂CrO₄), generated from reagents like potassium dichromate (K₂Cr₂O₇) in aqueous sulfuric acid, will oxidize dihydroabietyl alcohol completely to dihydroabietic acid. The reaction proceeds through the aldehyde intermediate, which is then hydrated in the aqueous medium to form a hydrate (B1144303). This hydrate is subsequently oxidized to the final carboxylic acid product.

| Oxidizing Agent | Intermediate Product | Final Product | Reaction Type |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dihydroabietal | Dihydroabietal | Partial Oxidation |

| Chromic Acid (H₂CrO₄) | Dihydroabietal | Dihydroabietic Acid | Complete Oxidation |

| Potassium Permanganate (KMnO₄) | Dihydroabietal | Dihydroabietic Acid | Complete Oxidation |

The direct reduction of a primary alcohol like dihydroabietyl alcohol to its corresponding hydrocarbon (dihydroabietane) is a challenging transformation because the hydroxyl group is a poor leaving group. libretexts.org This conversion typically requires a two-step sequence. chem-station.com

Conversion to a Good Leaving Group: The alcohol is first converted into a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the poor -OH leaving group into an excellent -OTs leaving group while retaining the stereochemistry of the alcohol. masterorganicchemistry.comlibretexts.org

Reduction of the Sulfonate Ester: The resulting tosylate is then reduced to the alkane using a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). libretexts.orgchem-station.com The hydride ion (H⁻) acts as a nucleophile, displacing the tosylate group in an Sₙ2 reaction.

An alternative, though less direct, route involves the dehydration of the alcohol to an alkene, followed by catalytic hydrogenation of the double bond to yield the alkane. youtube.com

| Step | Reagents | Intermediate | Mechanism |

|---|---|---|---|

| 1: Activation | TsCl, Pyridine | Dihydroabietyl Tosylate | Nucleophilic Acyl Substitution |

| 2: Reduction | LiAlH₄ | Dihydroabietane | Sₙ2 |

For nucleophilic substitution to occur, the hydroxyl group of dihydroabietyl alcohol must first be converted into a good leaving group. msu.edu

Sₙ2 Mechanism: As a primary alcohol, dihydroabietyl alcohol strongly favors the Sₙ2 mechanism. libretexts.orgchemistrysteps.com This is because the electrophilic carbon is relatively unhindered, allowing for backside attack by a nucleophile, and the formation of a primary carbocation is energetically unfavorable. youtube.com The reaction proceeds in a single, concerted step where the nucleophile attacks as the leaving group departs. masterorganicchemistry.com This mechanism results in an inversion of stereochemistry at the reaction center. Common conditions involve protonating the alcohol with a strong hydrohalic acid (like HBr or HI), where the protonated alcohol is displaced by the halide ion. khanacademy.org Alternatively, converting the alcohol to a tosylate allows for displacement by a wider range of nucleophiles. masterorganicchemistry.com

Sₙ1 Mechanism: The Sₙ1 mechanism is highly disfavored for dihydroabietyl alcohol. This pathway involves the formation of a carbocation intermediate after the leaving group departs. libretexts.org A primary carbocation is extremely unstable, making this a high-energy pathway that is unlikely to occur under normal conditions. masterorganicchemistry.com

Elimination reactions of dihydroabietyl alcohol, specifically dehydration to form an alkene, also require converting the -OH group into a good leaving group, typically through protonation with a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) at high temperatures. masterorganicchemistry.comlibretexts.org

E2 Mechanism: The dehydration of primary alcohols like dihydroabietyl alcohol proceeds via an E2 mechanism. study.comlibretexts.org This is a concerted, one-step process where a base (such as H₂O or HSO₄⁻) removes a proton from a beta-carbon at the same time the protonated hydroxyl group (H₂O) leaves. libretexts.orgyoutube.com This pathway avoids the formation of the unstable primary carbocation.

E1 Mechanism: The E1 mechanism, which involves the formation of a carbocation intermediate, is not a viable pathway for the dehydration of dihydroabietyl alcohol due to the high instability of the resulting primary carbocation. study.comlibretexts.org

Role of Protonation in Reactivity and Leaving Group Formation

The hydroxyl group (-OH) is inherently a poor leaving group because its conjugate acid, the hydroxide (B78521) ion (OH⁻), is a strong base. msu.edu For substitution or elimination reactions to proceed, the leaving group ability of the hydroxyl group must be enhanced. The most common method to achieve this is through protonation under acidic conditions. pearson.com

In the presence of a strong acid (e.g., HBr, H₂SO₄), the lone pair of electrons on the oxygen atom of the dihydroabietyl alcohol is protonated. libretexts.orgyoutube.com This converts the neutral -OH group into a positively charged alkyloxonium ion, -OH₂⁺. The leaving group is now a neutral water molecule (H₂O), which is a much weaker base and therefore a significantly better leaving group. msu.edu This initial acid-base reaction is a critical activation step that facilitates subsequent Sₙ2 and E2 reactions. youtube.comyoutube.com

Intermolecular Interactions and Their Contribution to Chemical Behavior

Hydrogen Bonding Networks

Detailed experimental studies, such as Fourier-transform infrared (FTIR) spectroscopy or X-ray crystallography, specifically characterizing the hydrogen bonding networks of dihydroabietyl alcohol, have not been identified in the available literature. While it is understood that as a primary alcohol, dihydroabietyl alcohol will act as both a hydrogen bond donor and acceptor, forming intermolecular hydrogen bonds, specific details regarding the geometry, strength, and arrangement of these bonds in the solid or liquid state are not documented.

Supramolecular Assembly Principles

Similarly, there is a lack of specific research on the supramolecular assembly of dihydroabietyl alcohol. The principles of self-assembly in rosin (B192284) derivatives have been explored in a broader context, but dedicated studies on how dihydroabietyl alcohol molecules organize into larger, non-covalently bonded structures are not available. Consequently, a detailed discussion of the supramolecular structures, such as micelles, vesicles, or liquid crystals, that might be formed by this compound cannot be provided.

Analytical Characterization Techniques for Dihydroabietyl Alcohol and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in dihydroabietyl alcohol. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds, providing a characteristic spectrum.

In the analysis of dihydroabietyl alcohol, the FTIR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group. The presence of C-H bonds in the saturated rings and the isopropyl group will be evidenced by strong absorption bands in the 2850-3000 cm⁻¹ region. Additionally, C-O stretching vibrations can be observed around 1050-1150 cm⁻¹. When analyzing derivatives, such as esters, new characteristic peaks, like the C=O stretching of the ester group, would appear around 1735 cm⁻¹. Computer spectral subtraction methods can be utilized to compare spectra, identify impurities, or detect small changes in the sample's composition. authenticationinart.org

Table 1: Characteristic FTIR Absorption Bands for Dihydroabietyl Alcohol

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Alcohol (C-O) | Stretching | 1050 - 1150 |

Nuclear Magnetic Resonance Spectroscopy (NMR, including ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of dihydroabietyl alcohol. Both ¹H NMR and ¹³C NMR are employed to map out the connectivity of atoms within the molecule.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The spectrum of dihydroabietyl alcohol would show characteristic signals for the protons in the hydroxymethyl group (-CH₂OH), the protons of the saturated rings, and the protons of the isopropyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the precise assignment of each proton.

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in the molecule. For dihydroabietyl alcohol, with its complex polycyclic structure, the ¹³C NMR spectrum will display a series of distinct peaks corresponding to each unique carbon atom. The carbon of the hydroxymethyl group will appear in a specific region, distinguishable from the carbons of the rings and the isopropyl group. NMR can be particularly useful in distinguishing between different stereoisomers of dihydroabietyl alcohol and its derivatives. lsu.edu

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are essential for separating dihydroabietyl alcohol from complex mixtures, assessing its purity, and quantifying its presence. These techniques partition the components of a mixture between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds like dihydroabietyl alcohol. scispace.com In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. lsu.edu The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component. lsu.edu

For dihydroabietyl alcohol, a derivatization step, such as conversion to its methyl ether, may be employed to increase its volatility and improve chromatographic separation. lsu.edu The mass spectrum of dihydroabietyl alcohol will show a molecular ion peak corresponding to its molecular weight (290.5 g/mol ), as well as characteristic fragment ions resulting from the cleavage of specific bonds. lsu.edunih.govaccustandard.com For instance, fragmentation analysis may reveal peaks corresponding to the loss of a methyl group or the entire ether chain in a derivatized sample. lsu.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of non-volatile or thermally labile compounds. scispace.com For dihydroabietyl alcohol, a reverse-phase HPLC method is often employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

The separation is based on the differential partitioning of the analyte between the two phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. HPLC can be used for purity assessment and to isolate impurities for further characterization. sielc.com The method is scalable and can be adapted for preparative separations. sielc.com

Table 2: Typical HPLC Parameters for Dihydroabietyl Alcohol Analysis

| Parameter | Condition |

| Column | Newcrom R1 (or similar reverse-phase column) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) |

| Detection | UV or Mass Spectrometry (MS) |

This data is illustrative and based on a typical reverse-phase HPLC method. Actual conditions may vary. sielc.com

Thermal Analysis for Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For dihydroabietyl alcohol, these methods provide insights into its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal properties of materials, including derivatives of dihydroabietyl alcohol. tudelft.nl This method measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal transitions. filab.fr One of the most critical parameters identified by DSC is the glass transition temperature (Tg), which marks the transition of an amorphous material from a rigid, glassy state to a more mobile, rubbery state upon heating. tainstruments.com

The determination of Tg is particularly important for formulations containing dihydroabietyl alcohol derivatives, such as in pressure-sensitive adhesives. In these applications, the derivatives are often part of a complex polymer matrix, and the Tg of the polymer blocks influences the final properties of the adhesive, such as its tack and cohesive strength. google.comjustia.com For instance, in block copolymers used in adhesives, one polymer block is designed to have a glassy character at the application temperature (i.e., below its Tg), while another has an elastomeric character (above its Tg), a condition necessary for creating the desired adhesive properties through microphase separation. google.comjustia.com

The typical DSC analysis involves heating a small, precisely weighed sample in a controlled furnace alongside an empty reference pan. torontech.com The system then records the heat flow required to maintain both the sample and reference at the same temperature throughout a programmed temperature ramp. torontech.com The glass transition is observed as a step-like change in the heat flow signal on the resulting thermogram. tainstruments.com

Research findings from patent literature describe a common methodology for determining the Tg of polymer blocks in adhesive formulations containing hydroabietyl alcohol and its derivatives. google.comjustia.com The general procedure is outlined in the table below.

| Parameter | Description | Source |

| Technique | Differential Scanning Calorimetry (DSC) | google.comjustia.com |

| Sample Size | Approximately 5 mg | google.comjustia.com |

| Sample Pan | Aluminum crucible (e.g., 25 µL volume) with a perforated lid | google.comjustia.com |

| Atmosphere | Inert, typically under nitrogen | google.comjustia.com |

| Thermal Program | 1. Cool to -150 °C2. Heat to +150 °C at a rate of 10 K/min | google.comjustia.com |

| Purpose | To determine the glass transition temperature (Tg) of polymer blocks in the presence of bio-based resins like hydroabietyl alcohol derivatives. | google.comjustia.com |

This analytical approach allows formulators to verify that the inclusion of dihydroabietyl alcohol derivatives does not adversely affect the thermal properties of the polymer system and helps in tailoring the formulation to achieve the desired performance characteristics. google.com

Advanced Methodologies for Confirming Structural Integrity in Complex Matrices

Ensuring the structural integrity of dihydroabietyl alcohol and its derivatives within complex formulations, such as cosmetics or industrial products, is critical for product stability and performance. Terpene-derived alcohols can be susceptible to autoxidation, which can lead to the formation of degradation products like hydroperoxides, aldehydes, and other oxygenated species. researchgate.netresearchgate.net Therefore, advanced analytical methodologies are required to detect these potential changes and confirm that the alcohol remains intact within the final product matrix.

One powerful approach involves the use of Gas Chromatography-Mass Spectrometry (GC-MS) . This technique is highly effective for separating and identifying volatile and semi-volatile compounds. For complex matrices like creams and lotions, a sample preparation step, such as extraction, is often necessary. researchgate.net Research on structurally similar fragrance terpenes has demonstrated a method where hydroperoxides—key indicators of oxidation—are first reduced to their corresponding alcohols. This is followed by extraction and subsequent GC-MS analysis to quantify the resulting alcohols, providing a measure of the initial hydroperoxide concentration. researchgate.net This methodology could be adapted to monitor the stability of dihydroabietyl alcohol in various consumer products, identifying specific oxidation products and thus confirming the structural integrity of the parent molecule.

Another valuable technique for assessing structural integrity is Fourier-Transform Infrared Spectroscopy (FTIR) . FTIR analysis provides information about the chemical bonds present in a molecule. In the context of a formulation containing hydroabietyl alcohol, FTIR can be used to obtain a characteristic spectral fingerprint. scribd.com By comparing the spectrum of the final product to that of the pure ingredient and the initial formulation, it is possible to detect changes in functional groups that would indicate degradation or reaction. For example, the appearance or growth of carbonyl peaks could signify oxidation of the alcohol group to an aldehyde or ketone. This non-destructive technique is useful for routine quality control and long-term stability studies of formulations.

Together, these advanced methodologies provide a robust framework for verifying the structural integrity of dihydroabietyl alcohol and its derivatives. GC-MS offers detailed separation and identification of specific degradation products, while FTIR provides a broader, faster assessment of chemical changes within the formulation.

Applications in Advanced Materials Science and Polymer Chemistry Research

Investigation as Resinous Plasticizers and Tackifiers

Dihydroabietyl alcohol is extensively investigated and utilized as a resinous plasticizer and tackifier in a wide range of polymeric materials, including plastics, lacquers, inks, and adhesives. rsc.orgforeverest.net Its efficacy in these roles stems from its inherent tackiness, pale color, and broad compatibility with numerous polymers and organic solvents. foreverest.net As a high molecular weight primary alcohol, it imparts unique properties to formulations that are not achievable with traditional plasticizers and tackifiers. foreverest.net

One of the key attributes of dihydroabietyl alcohol is its excellent aging characteristics, which contribute to the long-term stability and performance of the materials it is incorporated into. foreverest.net Its low odor and high refractive index are also advantageous in many applications. foreverest.net The use of this bio-derived compound aligns with the growing demand for sustainable alternatives to petroleum-based additives in the polymer industry.

The physical and chemical properties of a typical commercial grade of dihydroabietyl alcohol, often marketed under trade names like Abitol™, are summarized in the table below. These properties underscore its suitability as a resinous plasticizer and tackifier.

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless, tacky, balsamic resin | rsc.org |

| Molecular Formula | C20H34O | |

| Molecular Weight | 290.48 g/mol | |

| Acid Value (mg KOH/g) | 0.1 | synthomer.com |

| Hydroxyl Number (%) | 4.7 | synthomer.com |

| Refractive Index at 20°C | 1.5245 | synthomer.com |

| Specific Gravity at 25°C | 1.008 | synthomer.com |

| Melt Viscosity at 50°C | 6500 cP | synthomer.com |

Role in Polymeric Systems and Coatings

Dihydroabietyl alcohol plays a multifaceted role in various polymeric systems and coatings, contributing to the enhancement of material properties and the development of specialized formulations. Its wide solubility and compatibility range make it a versatile additive in numerous polymer matrices. foreverest.net

As a plasticizer, dihydroabietyl alcohol is incorporated into polymer formulations to increase their flexibility and reduce brittleness. This is particularly important in applications such as coatings and films where the material must withstand bending and flexing without cracking. The bulky hydrophenanthrene structure of dihydroabietyl alcohol can disrupt polymer chain packing, leading to a decrease in the glass transition temperature and an increase in free volume, which in turn enhances flexibility. Its use as a plasticizer has been noted in plastics and non-structural coatings. researchgate.net

The durability of polymeric materials can also be improved by the addition of dihydroabietyl alcohol. Its excellent aging characteristics and resistance to oxidation contribute to the long-term performance and stability of the final product. foreverest.net This makes it a suitable additive for applications requiring extended service life.

Dihydroabietyl alcohol is a key component in the formulation of various specialized adhesives and sealants. rsc.org Its inherent tackiness makes it an effective tackifier, improving the initial grab and peel adhesion of pressure-sensitive and hot-melt adhesives. rsc.org It is utilized in a broad spectrum of adhesive types, including:

Contact Adhesives rsc.org

Hot Melt Adhesives rsc.org

Pressure Sensitive Adhesives rsc.org

Solvent-borne Adhesives rsc.org

In sealants and caulks, dihydroabietyl alcohol contributes to the flexibility and adhesion of the formulation, ensuring a durable and long-lasting seal. rsc.org Its compatibility with a wide range of elastomers and resins commonly used in these applications makes it a versatile formulating tool.

The integration of dihydroabietyl alcohol into polymer composites is an area of active research. Its hydrophobic nature and rigid ring structure can be leveraged to improve the interfacial adhesion between the polymer matrix and reinforcing fillers, particularly in bio-based composites. By modifying the surface of natural fibers or other fillers with dihydroabietyl alcohol or its derivatives, it is possible to enhance the compatibility with a non-polar polymer matrix, leading to improved mechanical properties of the composite material.

Polymerization Studies of Dihydroabietyl Alcohol Derivatives

The reactive primary hydroxyl group of dihydroabietyl alcohol serves as a handle for chemical modification, allowing for the synthesis of a variety of polymerizable monomers. This has opened up avenues for the creation of novel bio-based polymers with unique properties imparted by the dihydroabietyl moiety.

A common approach is the esterification of dihydroabietyl alcohol with acrylic acid or methacrylic acid to produce dihydroabietyl acrylate (B77674) and dihydroabietyl methacrylate, respectively. These monomers can then be polymerized via free-radical polymerization to yield poly(dihydroabietyl acrylate) and poly(dihydroabietyl methacrylate). The bulky, rigid structure of the dihydroabietyl group in the polymer side chain can significantly influence the properties of the resulting polymer, such as increasing its glass transition temperature, thermal stability, and hydrophobicity.

Researchers are also exploring the use of dihydroabietyl alcohol as a chain extender in the synthesis of polyurethanes. google.commyu-group.co.jpechemi.com By reacting with diisocyanates, the hydroxyl group of dihydroabietyl alcohol can be incorporated into the polyurethane backbone, introducing the rigid and hydrophobic rosin-derived structure. This can lead to polyurethanes with enhanced thermal and mechanical properties.

The table below provides a summary of research findings on the polymerization of monomers derived from alcohols, which is analogous to the potential polymerization of dihydroabietyl alcohol derivatives.

| Monomer Type | Polymerization Method | Key Findings | Reference |

|---|---|---|---|

| Bio-based Acrylates | Free-Radical Polymerization | Can be synthesized from various bio-based alcohols and polymerized to create polymers with a range of properties. | rsc.orgresearchgate.net |

| (Meth)acrylates with Hydrogen Bonding | Free-Radical Copolymerization | Copolymerization with other acrylic monomers allows for the tuning of viscoelastic properties in pressure-sensitive adhesives. | nih.gov |

| Glycosyl Acrylates | Aqueous Free-Radical Polymerization | Enzymatic synthesis of sugar-based acrylates followed by polymerization yields polymers with pendant saccharide units. | rsc.org |

| Eugenol-Derived Methacrylates | Radical Photopolymerization | Bio-based methacrylates can be photopolymerized to produce polymers, with the polymerization rate influenced by the monomer's chemical structure. | researchgate.net |

Functional Material Design Principles Incorporating Dihydroabietyl Alcohol Moieties

The incorporation of dihydroabietyl alcohol moieties into polymer structures is a key strategy in the design of functional materials with specific performance characteristics. The unique chemical nature of this bio-based building block allows for the systematic tuning of polymer properties.

One of the primary design principles is leveraging the hydrophobicity and rigidity of the hydrophenanthrene ring system. By incorporating this bulky group into a polymer, either in the backbone or as a pendant group, the resulting material's water resistance, thermal stability, and mechanical strength can be enhanced. This is particularly relevant in the development of durable coatings, adhesives, and engineering plastics. The structure-property relationship in polymers is a critical consideration, and the introduction of the dihydroabietyl moiety provides a predictable means of modifying these properties. uomustansiriyah.edu.iqmdpi.comnih.gov

Another design principle involves utilizing the reactive hydroxyl group for further functionalization. This allows for the attachment of other chemical groups to the dihydroabietyl moiety, creating multifunctional monomers that can be polymerized to produce materials with tailored properties. For example, the introduction of cross-linking sites or other reactive groups can lead to the development of thermosetting resins or materials with responsive behaviors.

The use of dihydroabietyl alcohol and its derivatives in polymer design aligns with the principles of green chemistry by utilizing a renewable feedstock to create high-performance materials. This approach not only reduces the environmental impact but also provides access to novel polymer architectures and functionalities that are not readily achievable with petroleum-based monomers.

Computational Chemistry Approaches for Dihydroabietyl Alcohol Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. fiveable.meajol.info The fundamental principle is that the variations in the activity of a series of compounds are correlated with changes in their molecular features, which can be quantified by molecular descriptors. fiveable.me

For dihydroabietyl alcohol and its derivatives, QSAR models can be developed to predict their reactivity in various chemical transformations. The process involves several key steps:

Data Set Compilation : A dataset of abietane-type diterpenoids, including dihydroabietyl alcohol, with experimentally determined reactivity data (e.g., reaction rate constants) is collected.

Molecular Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the observed reactivity. fiveable.menih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed using statistical metrics and external test sets to ensure its reliability. mdpi.com

QSAR studies on related diterpenoids have successfully predicted various activities. For instance, a QSAR study on tanshinone compounds (diterpenoids) identified key descriptors like molecular electrostatic potential and net atomic charges that contribute to their cytotoxic activity. nih.gov Another study on diterpenoid alkaloids used descriptors such as LogP, molecular weight, and hydration energy to model anti-inflammatory activity. nih.gov For predicting the reactivity of dihydroabietyl alcohol, relevant descriptors would likely include those related to its hydroxyl group and the steric and electronic properties of its tricyclic core.

| Descriptor Type | Specific Descriptor Example | Potential Relevance to Dihydroabietyl Alcohol Reactivity |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Relates to the overall size and mass of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Quantifies the polar surface area, influencing intermolecular interactions and solubility. |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the molecule's ability to donate electrons in a reaction. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the molecule's ability to accept electrons. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, affecting solubility and interaction with nonpolar environments. |

| Quantum-Chemical | Net Atomic Charge on Hydroxyl Oxygen | Relates to the nucleophilicity of the alcohol group. |

By developing robust QSAR models, researchers can screen virtual libraries of dihydroabietyl alcohol derivatives to prioritize compounds with desired reactivity profiles for synthesis and experimental testing, accelerating the discovery process. nih.gov

Molecular Docking Simulations for Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as dihydroabietyl alcohol) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery and molecular biology for understanding interaction mechanisms at a molecular level.

For dihydroabietyl alcohol, molecular docking can elucidate how it interacts with biological targets like enzymes or receptors. The simulation calculates the binding affinity and identifies the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Studies on structurally similar abietane (B96969) diterpenes have demonstrated the utility of this approach:

Enzyme Inhibition : Docking studies have shown that abietane diterpenes can bind to the active sites of enzymes. For example, some derivatives have been docked into the active site of acetylcholinesterase (AChE), forming hydrogen bonds and pi-alkyl interactions with key amino acid residues. researchgate.net Others have been identified as inhibitors of DNA topoisomerase I, with docking simulations suggesting a binding pocket at the surface of the DNA-interaction site. sigmaaldrich.com

Modulation of Transporter Proteins : The interaction of royleanone (B1680014) diterpenoids with P-glycoprotein (P-gp), a protein involved in multidrug resistance, was investigated using molecular docking. The studies suggested that aromatic moieties could increase the binding affinity of these compounds to the protein. nih.gov

A hypothetical docking simulation of dihydroabietyl alcohol into an enzyme active site would involve defining a binding pocket and then allowing the ligand to flexibly explore different conformations. The results would be scored based on binding energy, with lower energies indicating more favorable interactions.

| Interaction Type | Dihydroabietyl Alcohol Moiety Involved | Potential Interacting Amino Acid Residue | Significance |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) group | Serine, Threonine, Aspartate, Glutamate | Provides specificity and strongly contributes to binding affinity. |

| Hydrophobic Interaction | Tricyclic diterpene core | Leucine, Isoleucine, Valine, Phenylalanine | Major driving force for binding within a nonpolar pocket. |

| Van der Waals Forces | Entire molecule | All nearby residues | Contribute to the overall stability of the complex through non-specific contacts. |

These simulations provide a static picture of the interaction. To understand the dynamic behavior of the complex over time, molecular docking is often followed by molecular dynamics (MD) simulations, which can confirm the stability of the predicted binding mode. mdpi.commdpi.com

Ab Initio Computational Studies on Molecular Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique for identifying and structurally elucidating compounds like dihydroabietyl alcohol. mdpi.com In MS, molecules are ionized and then fragmented; the resulting pattern of fragment masses is a characteristic fingerprint. Alcohols typically undergo two main fragmentation pathways: α-cleavage and dehydration (loss of water). libretexts.orgyoutube.com

α-Cleavage : This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.

Dehydration : This pathway involves the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion. libretexts.org

Ab initio (from first principles) computational methods, particularly those based on density functional theory (DFT), can be used to study these fragmentation pathways in detail. nih.gov These calculations can map out the potential energy surface for the fragmentation reactions, identifying the energies of reactants, transition states, and products. This allows for the determination of the most likely fragmentation pathways by comparing the activation energies required for different bond cleavages.

For dihydroabietyl alcohol, computational studies could:

Calculate the bond dissociation energies for different C-C bonds to predict the most likely α-cleavage sites.

Model the transition state for the dehydration reaction to understand its mechanism and energetics.

Predict the structures and relative stabilities of the resulting fragment ions.

Computational chemistry has been combined with mass spectrometry to investigate the fragmentation of other complex natural products, such as diterpenoids and alkaloids, providing deeper insight into the observed spectra. nih.govresearchgate.net

| Fragmentation Pathway | Neutral Loss | m/z of Fragment Ion [M-loss]+ | Description |

|---|---|---|---|

| Dehydration | H₂O | M - 18 | Characteristic loss of water from the alcohol group. |

| α-Cleavage | CH₃ | M - 15 | Loss of a methyl group, a common fragmentation for terpenoids. |

| α-Cleavage | C₃H₇ (Isopropyl) | M - 43 | Cleavage of the isopropyl group from the tricyclic ring system. |

| Ring Cleavage | Various alkyl fragments | Variable | Complex fragmentation of the core abietane skeleton. |

These theoretical predictions can then be compared with experimental tandem MS (MS/MS) data to confirm fragmentation mechanisms and aid in the structural identification of dihydroabietyl alcohol and its metabolites or degradation products.

Molecular Simulations for Predictive Material Design

Dihydroabietyl alcohol, derived from renewable rosin (B192284), serves as a building block for various materials, including plasticizers, resins, and adhesives. nih.govdormer.com Molecular simulations, particularly Molecular Dynamics (MD), are powerful tools for predictive material design, enabling scientists to understand and forecast the macroscopic properties of materials based on their molecular structure. credential.netmit.edu

MD simulations model the behavior of a system of atoms and molecules over time by solving Newton's equations of motion. For materials derived from dihydroabietyl alcohol, these simulations can predict a range of important properties:

Mechanical Properties : By simulating the response of a material to applied stress, MD can predict properties like Young's modulus, tensile strength, and elasticity. This is crucial for designing polymers for specific structural applications.

Thermal Properties : Properties such as the glass transition temperature (Tg), thermal expansion coefficient, and thermal conductivity can be estimated. For example, understanding the Tg is vital for applications where the material will be exposed to varying temperatures.

Transport Properties : The diffusion of small molecules (like water, oxygen, or plasticizers) through a polymer matrix can be simulated. This is important for designing coating materials or controlled-release systems.

Interfacial Properties : Simulations can model the interface between a dihydroabietyl alcohol-based adhesive and a substrate, providing insights into adhesion energy and failure mechanisms.

The process involves building a realistic molecular model of the material, such as an amorphous cell of polymer chains derived from dihydroabietyl alcohol. The system is then equilibrated, and simulations are run under specific conditions (e.g., temperature, pressure) to measure the desired properties. This computational approach allows for the rapid screening of different chemical modifications or formulations before undertaking costly and time-consuming laboratory synthesis and testing. nih.gov

| Property | Simulation Method | Relevance to Material Application |

|---|---|---|

| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) | Defines the operating temperature range for a polymer; crucial for plastics and resins. |

| Young's Modulus | MD (Simulated Stress-Strain Test) | Measures the stiffness of a material; important for structural applications. |

| Solubility Parameter | MD (Cohesive Energy Density) | Predicts compatibility with other polymers, solvents, and plasticizers. |

| Adhesion Energy | MD (Pull-out or Separation Simulations) | Quantifies the strength of an adhesive bond to a surface. |

By integrating multiscale modeling and machine learning, researchers can accelerate the design of new, high-performance, and sustainable materials derived from natural resources like dihydroabietyl alcohol. mit.eduyoutube.com

Green Chemistry Perspectives in Dihydroabietyl Alcohol Synthesis

Development of Environmentally Benign Synthetic Routes

The primary route to dihydroabietyl alcohol is through the reduction of abietic acid or its esters, which are major components of tall oil rosin (B192284), a renewable feedstock from the forestry industry. diva-portal.org The development of environmentally benign synthetic routes centers on improving the efficiency and sustainability of this hydrogenation process.

Catalytic hydrogenation stands out as a key green technology for this transformation. primescholars.comjocpr.com It offers a more sustainable alternative to stoichiometric reducing agents, which are consumed in the reaction and generate significant waste. Research has explored various heterogeneous catalysts that can be easily separated from the reaction mixture and potentially reused, aligning with the principles of waste prevention.

Key developments in this area include:

Use of Renewable Feedstocks: The synthesis begins with abietic acid, a bio-based material derived from pine rosin, which is a significant advantage from a sustainability perspective. diva-portal.org

Catalytic Processes: The shift from stoichiometric reagents like lithium aluminium hydride to catalytic systems is a major step forward. primescholars.comwikipedia.org Catalytic hydrogenation, where hydrogen gas is used with a metal catalyst, incorporates all the atoms of the hydrogen into the final product, representing an ideal reaction in terms of atom economy. jocpr.com

Exploration of Novel Catalysts: While traditional catalysts like palladium on carbon (Pd/C) are effective, research continues to explore more efficient and selective catalysts. diva-portal.orglsu.edu For instance, supported ruthenium-tin (Ru-Sn) bimetallic catalysts have been reported to give high yields of rosin alcohol under specific conditions. lsu.edu Copper chromite (Adkins' catalyst) has also been used, though often at demanding temperatures and pressures. lsu.edu The goal is to find catalysts that operate under milder conditions (lower temperature and pressure), reducing energy consumption.

| Catalyst System | Reactant | Conditions | Reported Yield/Outcome | Reference |

|---|---|---|---|---|

| Pd/C | Abietic Acid | 100-200°C, 30 bar H₂ | Successful hydrogenation to tetrahydroabietic acid | diva-portal.org |

| Supported Ru-Sn bimetallic | Rosin Acid | 260°C, 100 atm H₂ | 84% yield to rosin alcohol | lsu.edu |

| Cu₂CrO₄ (Adkins' Catalyst) | Rosin Acid | 300°C, 100 atm H₂ | High conversion | lsu.edu |

| Lithium aluminium hydride (LiAlH₄) | Abietic Acid | Ambient Temperature | Selective reduction to abietyl alcohol | lsu.edu |

Strategies for Minimizing Hazardous Chemical Usage

A core principle of green chemistry is the reduction or replacement of hazardous substances. dergipark.org.tr In the context of dihydroabietyl alcohol synthesis, this applies to both reagents and solvents.

Reagent Substitution: The most significant strategy is the replacement of metal hydride reducing agents. Reagents like lithium aluminium hydride (LiAlH₄), while effective for selectively reducing the carboxylic acid group, are hazardous to handle and produce a large volume of aluminum salt waste that requires disposal. primescholars.comwikipedia.org Catalytic hydrogenation, using molecular hydrogen, is the preferred green alternative as it avoids these stoichiometric metal waste streams. primescholars.com

Solvent Replacement: Many traditional hydrogenation reactions employ organic solvents like toluene (B28343) or diglyme (B29089). diva-portal.orglsu.edu These solvents are often volatile, flammable, and can be toxic, posing risks to both human health and the environment. elchemy.com Green chemistry encourages the use of safer, more sustainable alternatives or, ideally, the elimination of solvents altogether.

Strategies for minimizing hazardous solvent use include:

Solvent-Free Reactions: Performing the catalytic hydrogenation of neat (undiluted) abietic acid is a potential route, which completely eliminates solvent-related hazards and waste. diva-portal.org

Use of Greener Solvents: When a solvent is necessary, replacing conventional hazardous solvents with more sustainable options is crucial. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is produced from renewable resources, or cyclopentyl methyl ether (CPME) are considered greener alternatives to solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane. nih.gov Water can also be an excellent green solvent for certain reactions, though its use in the hydrogenation of non-polar molecules like abietic acid can be challenging. dergipark.org.tr

| Solvent | Type | Boiling Point (°C) | Key Green Chemistry Considerations | Reference |

|---|---|---|---|---|

| Toluene | Conventional (Aromatic) | 111 | Volatile, toxic, derived from petrochemicals. | diva-portal.org |

| Diglyme | Conventional (Ether) | 162 | High boiling point, potential reproductive toxicity. | lsu.edu |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative (Ether) | 80 | Derived from renewable resources (e.g., cellulose), lower toxicity profile than THF. | nih.gov |

| Cyclopentyl Methyl Ether (CPME) | Greener Alternative (Ether) | 106 | High boiling point, forms peroxides at a slower rate than other ethers. | nih.gov |

| Water | Greener Alternative | 100 | Non-toxic, abundant, non-flammable; however, solubility of reactants can be an issue. | dergipark.org.tr |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Dihydroabietyl alcohol in complex mixtures when reference standards are unavailable?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a primary method. Fragment patterns (e.g., m/z 275, 259, 243, 215) and chromatographic retention times relative to fatty alcohols and rosin acids are critical for identification. When standards are unavailable, cross-validation with nuclear magnetic resonance (NMR) for structural confirmation (e.g., peaks at 3.3–3.4 ppm for hydroxyl groups) is advised .

Q. What safety protocols should be followed when handling Dihydroabietyl alcohol in laboratory settings?

- Methodological Answer : Due to its classification as a dermal sensitizer, researchers should adhere to IFRA Standards prohibiting its use in fragrances and implement strict personal protective equipment (PPE) protocols. Safety assessments should reference RIFM monographs and utilize quantitative risk assessment (QRA) frameworks for skin sensitization .

Q. How is Dihydroabietyl alcohol utilized in non-fragrance industrial applications, such as material science?

- Methodological Answer : Its thermal stability and high boiling point make it suitable as a flux component in soldering/brazing processes. Studies highlight its role in fugitive binders combined with thermally depolymerizable polymers (e.g., poly(α-methylstyrene)) to minimize residues during high-temperature metallurgical processes .

Advanced Research Questions

Q. What challenges arise in the selective hydrogenation of abietic acid to Dihydroabietyl alcohol, and how does catalyst selection impact yields?

- Methodological Answer : Catalyst choice (e.g., Ru/Sn/B alloys vs. Pd-based systems) significantly affects selectivity. Pd catalysts are avoided due to over-hydrogenation to saturated alcohols. Optimal conditions (e.g., 240–270°C, 45–65 bar H₂) with Ru/Sn catalysts achieve ~70–91% selectivity but require long GC-MS run times to resolve co-eluting dihydroabietic acids .

Q. How can researchers resolve discrepancies in reported catalytic hydrogenation yields of Dihydroabietyl alcohol across studies?

- Methodological Answer : Discrepancies often stem from varying substrate-to-catalyst ratios, H₂ partial pressures, or co-presence of fatty acids. Standardizing reaction conditions (e.g., fixed V/W ratios) and using electron-count corrections in GC-MS quantification improve reproducibility. Cross-referencing with NMR data can validate product distributions .

Q. What strategies mitigate co-elution issues in chromatographic separation of Dihydroabietyl alcohol from structurally similar compounds?

- Methodological Answer : Optimizing GC column parameters (e.g., polarity, temperature ramps) and employing tandem MS (MS/MS) enhance resolution. Evidence suggests using 30–60 m capillary columns with non-polar stationary phases (e.g., DB-5) to separate dihydroabietyl alcohol from dihydroabietic acids, albeit with extended run times .

Q. How do competing reaction pathways during abietic acid hydrogenation affect selectivity, and what experimental controls are effective?

- Methodological Answer : Competing pathways (e.g., acid-to-acid reduction vs. acid-to-alcohol conversion) are influenced by H₂ availability and catalyst surface geometry. Pre-reduction of catalysts and kinetic modeling of H₂ uptake rates can isolate pathways. Controlling fatty acid content in feedstocks minimizes side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.